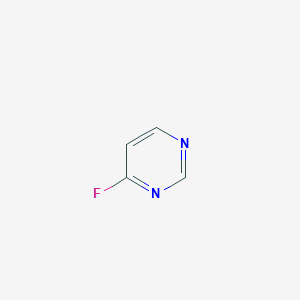

4-Fluoropyrimidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCSZYVDLLOFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598921 | |

| Record name | 4-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-55-2 | |

| Record name | 4-Fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Pyrimidine Scaffolds

An In-depth Technical Guide to 4-Fluoropyrimidine: Structure, Properties, and Applications in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, conferring unique properties such as enhanced metabolic stability, increased binding affinity, and altered bioavailability.[1] Among the myriad of fluorinated heterocycles, this compound stands out as a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] Its pyrimidine core is a ubiquitous motif in biologically active compounds, including antimetabolites used in anticancer therapies.[3][4] This guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, reactivity, and therapeutic applications of this compound, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 31462-55-2) is a heterocyclic organic compound featuring a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, with a fluorine atom substituted at the 4-position.[2][5] This structural arrangement profoundly influences its electronic properties and reactivity. The strong electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyrimidine ring, renders the 4-position highly susceptible to nucleophilic attack, a key feature exploited in synthetic chemistry.

A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 31462-55-2 | [2] |

| Molecular Formula | C4H3FN2 | [2][6] |

| Molecular Weight | 98.08 g/mol | [2][7] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Boiling Point | 129.0 ± 13.0 °C at 760 mmHg | [2] |

| Flash Point | 31.8 ± 19.8 °C | [2] |

| Refractive Index | 1.472 | [2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like Chloroform and Ethyl Acetate. | [8][9] |

Synthesis of this compound: A Methodological Overview

The synthesis of fluorinated pyrimidines can be achieved through various routes, often involving the introduction of fluorine at a late stage to avoid handling hazardous fluorinating agents throughout a multi-step process.[1] A prevalent and industrially viable method is the nucleophilic aromatic substitution (SNAr) reaction on an activated pyrimidine precursor, such as 4-chloropyrimidine.

The causality behind this choice lies in the high reactivity of the C4 position in 4-halopyrimidines. The chlorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing pyrimidine ring. The use of a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst, provides the fluoride nucleophile to displace the chloride.

Experimental Protocol: Synthesis via Halogen Exchange (Halex) Reaction

This protocol is a representative, self-validating system for the synthesis of this compound.

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.

-

Reagent Charging: To the flask, add spray-dried potassium fluoride (2.0 eq.) and a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Precursor Addition: Add 4-chloropyrimidine (1.0 eq.) to the stirred suspension. A phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) can be added to enhance the reaction rate.

-

Reaction: Heat the reaction mixture to 120-150°C and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup and Isolation: After cooling to room temperature, the mixture is poured into ice water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Role in Medicinal Chemistry

The chemical behavior of this compound is dominated by the C-F bond at the 4-position. This position is activated towards nucleophilic substitution, making it an exceptionally versatile intermediate.[10] Drug development professionals leverage this reactivity to introduce a wide array of functional groups by reacting this compound with various nucleophiles (e.g., amines, alcohols, thiols).

This strategic installation of the pyrimidine moiety is central to constructing complex molecules with desired pharmacological profiles. The fluorine atom itself is often retained in the final drug structure, where it can serve several functions:

-

Metabolic Blocker: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.[1]

-

Enhanced Binding Affinity: The polarity of the C-F bond can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's active site.

-

Modulation of pKa: Fluorine's electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, optimizing the drug's ionization state at physiological pH.

Fluoropyrimidines are a well-established class of antimetabolites used in cancer therapy.[11][12] While 5-Fluorouracil is the most famous example, the this compound scaffold serves as a key component in the synthesis of novel kinase inhibitors and other targeted therapies.[10][13]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic tool in the arsenal of medicinal chemists. Its unique combination of a biologically relevant pyrimidine core and the modulating effects of a fluorine substituent makes it an invaluable building block for modern drug discovery. A thorough understanding of its structure, properties, synthesis, and reactivity is essential for professionals engaged in the development of next-generation therapeutics, particularly in the fields of oncology and inflammatory diseases. The continued exploration of fluorinated pyrimidine derivatives promises to yield novel drug candidates with improved efficacy and safety profiles.

References

-

CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine - AHH Chemical. [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. [Link]

-

This compound | C4H3FN2 | CID 19595920 - PubChem - NIH. [Link]

-

4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem - NIH. [Link]

-

4-Ethyl-5-fluoropyrimidine - CAS Common Chemistry. [Link]

-

Fluoropyrimidine - Wikipedia. [Link]

-

4-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 44828535 - PubChem - NIH. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC - NIH. [Link]

-

An evolving role for oral fluoropyrimidine drugs - PubMed. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

CHEMOTHERAPY The new fluoropyrimidine-derivatives with organosilicone compounds were synthesized and their antitumor effects wer - J-STAGE. [Link]

-

PharmGKB summary: fluoropyrimidine pathways - PMC - NIH. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

-

2-Fluoropyrimidine | C4H3FN2 | CID 141643 - PubChem - NIH. [Link]

-

Definition of fluoropyrimidine - NCI Dictionary of Cancer Terms. [Link]

-

Fluoropyrimidine – Knowledge and References - Taylor & Francis. [Link]

-

5-fluoropyrimidine - 675-21-8, C4H3FN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

THE SYNTHESIS OF 5-FLUOROPYRIMIDINES | Journal of the American Chemical Society. [Link]

-

Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. - ResearchGate. [Link]

-

(PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. [Link]

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Fluoropyrimidine - Wikipedia [en.wikipedia.org]

- 4. Facebook [cancer.gov]

- 5. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]

- 6. This compound | C4H3FN2 | CID 19595920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoropyrimidine | C4H3FN2 | CID 141643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,6-Dichloro-5-fluoropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 9. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An evolving role for oral fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. benchchem.com [benchchem.com]

Strategic Synthesis of 4-Fluoropyrimidines: Pathways, Mechanisms, and Field-Proven Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C4-Fluorine Bond in Pyrimidine Scaffolds

The introduction of a fluorine atom at the 4-position of a pyrimidine ring is a pivotal strategic move in medicinal chemistry. This single substitution can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and the pKa of adjacent functionalities. These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorinated pyrimidines are core components of numerous clinically vital therapeutics, from antiviral agents to oncology drugs, making the mastery of their synthesis essential for modern drug development.[1][2][3]

This guide provides an in-depth exploration of the principal synthetic pathways to 4-fluoropyrimidines. Moving beyond a mere recitation of methods, we will dissect the underlying mechanisms, rationalize experimental choices, and present validated protocols. The focus is on providing actionable intelligence that empowers researchers to select and execute the optimal synthetic strategy for their specific target molecules.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

Nucleophilic aromatic substitution (SNAr) stands as one ofthe most versatile and widely employed methods for constructing 4-fluoropyrimidines. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles, facilitating the displacement of a suitable leaving group at the 4-position.

Mechanistic Principles: Activating the Ring for Fluoride Displacement

The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of a nucleophile (in this case, a fluoride source) on the electron-poor C4 position.[4][5][6] This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atoms, which stabilizes the intermediate. In the subsequent, faster step, the leaving group (typically a chloride or bromide) is expelled, restoring aromaticity and yielding the 4-fluoropyrimidine product.[4][5]

A key insight for chemists is understanding the role of substituents. Electron-withdrawing groups on the pyrimidine ring further decrease electron density, accelerating the initial nucleophilic attack and thus increasing the overall reaction rate.[5][7]

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

A Spectroscopic Guide to 4-Fluoropyrimidine: Elucidation for Advanced Research

Introduction

4-Fluoropyrimidine stands as a critical structural motif in medicinal chemistry and drug development. As a substituted derivative of pyrimidine, a core component of nucleobases, its analogues are integral to various therapeutic agents, particularly in oncology.[1][2] The introduction of a fluorine atom—a bioisostere of a hydrogen atom with unique electronic properties—can profoundly alter a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[3] Consequently, the unambiguous structural characterization of this compound and its derivatives is paramount for researchers in synthetic chemistry, pharmacology, and materials science.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, offering field-proven insights for professionals engaged in advanced research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution, providing precise information about its atomic connectivity and spatial arrangement. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all with a spin of I=½, allows for a comprehensive multi-nuclear analysis.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The choice of solvent is the first critical decision.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single residual solvent peak at 7.26 ppm. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an effective alternative. The choice is critical as solvent can influence chemical shifts.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR to reference the chemical shift scale to 0.00 ppm. For ¹⁹F NMR, a common external or internal reference is trichlorofluoromethane (CFCl₃).[4]

-

Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard pulse program is used. A relaxation delay of 1-2 seconds is generally sufficient.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum by collapsing all C-H multiplets into singlets. A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons.

-

¹⁹F NMR: A simple one-pulse experiment is used. ¹⁹F NMR is highly sensitive, requiring fewer scans than ¹³C NMR.[5]

-

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals for the aromatic protons. The electron-withdrawing nature of the two nitrogen atoms and the fluorine atom significantly deshields these protons, shifting their resonances downfield.

-

H2: The proton at the C2 position is adjacent to two nitrogen atoms, making it the most deshielded proton. It appears as a singlet.

-

H5: The proton at the C5 position is coupled to the adjacent H6 proton and the fluorine atom at C4. This results in a complex splitting pattern, typically a doublet of doublets.

-

H6: The proton at the C6 position is coupled to the adjacent H5 proton and shows a smaller long-range coupling to the fluorine atom. It appears as a doublet of doublets.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.95 | s (singlet) | - |

| H6 | ~8.60 | dd (doublet of doublets) | ³J(H6-H5) ≈ 5.0 Hz, ⁴J(H6-F4) ≈ 2.5 Hz |

| H5 | ~7.00 | dd (doublet of doublets) | ³J(H5-H6) ≈ 5.0 Hz, ³J(H5-F4) ≈ 6.0 Hz |

Note: Exact values can vary based on solvent and concentration.

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, four signals are expected. The most notable feature is the large one-bond coupling constant between C4 and the directly attached fluorine atom (¹J(C-F)), which is a definitive diagnostic tool. Long-range C-F couplings are also observed for C2, C5, and C6, splitting their signals into doublets.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C4 | ~168.0 | ¹J(C-F) ≈ 250 Hz |

| C2 | ~158.5 | ³J(C-F) ≈ 15 Hz |

| C6 | ~156.0 | ³J(C-F) ≈ 18 Hz |

| C5 | ~110.0 | ²J(C-F) ≈ 40 Hz |

Rationale for Assignments: The C4 carbon, directly bonded to fluorine, is significantly deshielded and exhibits a very large one-bond coupling constant.[6][7] The C5 carbon shows the largest two-bond coupling constant (²J(C-F)).[8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[3][5] For this compound, a single resonance is observed. This signal is split by couplings to the neighboring protons, H5 and H6.

Table 3: Representative ¹⁹F NMR Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F4 | ~ -130 to -150 | dd (doublet of doublets) | ³J(F4-H5) ≈ 6.0 Hz, ⁴J(F4-H6) ≈ 2.5 Hz |

Note: Chemical shifts are relative to CFCl₃ at 0.00 ppm. Aromatic fluorine shifts can be found in this general region.[4]

Visualization: NMR Coupling Network

The following diagram illustrates the key scalar (J) coupling relationships within the this compound molecule, which are fundamental to its spectral assignments.

Caption: Key J-coupling correlations in this compound.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring its absorption of infrared radiation, which corresponds to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples without extensive preparation.

-

Background Scan: An initial background spectrum of the clean ATR crystal (typically diamond or germanium) is collected. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental absorptions.

-

Sample Application: A small amount of the this compound sample is placed directly onto the ATR crystal. For solids, a clamp is used to ensure good contact.

-

Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[9]

Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic heterocyclic system and the carbon-fluorine bond.

-

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of sp² C-H bonds in aromatic rings.[10]

-

Ring Stretching (C=C and C=N): Strong to medium absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring.[10][11]

-

C-F Stretch: A very strong and prominent absorption band is expected in the 1250-1050 cm⁻¹ region, corresponding to the C-F stretching vibration. This intense band is often a key diagnostic feature for fluorinated aromatic compounds.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600 - 1400 | Strong-Medium | C=C and C=N Ring Stretching |

| 1250 - 1050 | Strong | C-F Stretch |

| Below 1000 | Medium-Strong | C-H Out-of-Plane Bending |

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize the sample, causing predictable and reproducible fragmentation.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.[12]

-

Detection: The positively charged ions are accelerated, separated by their m/z ratio in a mass analyzer (e.g., a quadrupole), and detected.

Fragmentation Pattern Analysis

The mass spectrum of this compound (Molecular Weight: 96.07 g/mol ) will show a molecular ion peak at m/z 96. The fragmentation is dictated by the stability of the pyrimidine ring and the substituents.

-

Molecular Ion (M⁺•): The peak at m/z 96 corresponds to the intact ionized molecule.

-

Loss of HCN: A common fragmentation pathway for pyrimidines is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a fragment ion at m/z 69.[1][13]

-

Loss of a Fluorine Radical: Cleavage of the C-F bond can result in the loss of a fluorine radical (•F, 19 Da), although this is less common than ring fragmentation. This would produce a fragment at m/z 77.

-

Retro-Diels-Alder: Heterocyclic rings can undergo retro-Diels-Alder type reactions, leading to further fragmentation. For instance, the m/z 69 fragment could further lose acetylene (C₂H₂, 26 Da) to give a fragment at m/z 43.

Table 5: Expected Mass Spectral Fragments for this compound

| m/z | Proposed Identity |

| 96 | [C₄H₃FN₂]⁺• (Molecular Ion) |

| 69 | [M - HCN]⁺• |

| 43 | [M - HCN - C₂H₂]⁺• |

Visualization: Proposed MS Fragmentation Pathway

This diagram outlines the primary fragmentation route for this compound under Electron Ionization conditions.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides an unambiguous and multi-faceted structural confirmation. ¹H, ¹³C, and ¹⁹F NMR collectively map out the complete atomic connectivity and electronic environment, with characteristic C-F and H-F coupling constants serving as definitive markers. IR spectroscopy confirms the presence of key functional groups, notably the strong C-F bond and the aromatic pyrimidine core. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern rooted in the inherent chemistry of the pyrimidine ring. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely an academic exercise; it is a foundational requirement for quality control, reaction monitoring, and the rational design of novel fluoropyrimidine-based therapeutics.

References

-

Keniry, M., Benz, C., Shafer, R. H., & James, T. L. (1986). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 46(4 Pt 1), 1754–1758. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from ResearchGate. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

-

ACS Publications. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Yu, J. X., Hallac, R. R., Chiguru, S., & Mason, R. P. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in nuclear magnetic resonance spectroscopy, 70, 25–49. [Link]

-

Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

McSheehy, P. M., & Griffiths, J. R. (1989). 19F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in biomedicine, 2(4), 133–141. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]

-

Singh, P., & Kaur, H. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Tribromo-5-fluoropyrimidine. Retrieved from [Link]

-

Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data. [Link]

-

Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Farag, A. M., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Calculated and observed vibrational frequencies (cm-1) for C4F4 and C4CI4. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Observed vibrational frequencies and assignments for the Si state of 4-AP. Retrieved from ResearchGate. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

-

Compound Interest. (2014). A Guide to 13C NMR Chemical Shift Values. [Link]

-

National Institute of Standards and Technology. (1972). Tables of molecular vibrational frequencies, consolidated volume I. [Link]

-

Compound Interest. (2015). An Introduction to Infrared Spectroscopy. [Link]

-

Le Teuff, G., et al. (2024). Dihydropyrimidine dehydrogenase gene variants for predicting grade 4-5 fluoropyrimidine-induced toxicity: FUSAFE individual patient data meta-analysis. British Journal of Cancer, 130(5), 808–818. [Link]

-

Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs. [Link]

-

Prem-Kumar, T., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 153, 118–123. [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from ResearchGate. [Link]

-

Saber, A. F., et al. (2022). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. Journal of Heterocyclic Chemistry. [Link]

-

Wang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4686. [Link]

-

Tan, B., et al. (2018). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 8(2), 26. [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Allen, F., et al. (2022). CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. Metabolites, 12(4), 309. [Link]

-

Ben-Salim, I., et al. (2023). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Frontiers in Chemistry. [Link]

-

MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Fornasari, G. M., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5485. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dihydropyrimidine dehydrogenase gene variants for predicting grade 4-5 fluoropyrimidine-induced toxicity: FUSAFE individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Frontiers | Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate [frontiersin.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Pyrimidine, 4-methyl- [webbook.nist.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. sphinxsai.com [sphinxsai.com]

Quantum Chemical Blueprint of 4-Fluoropyrimidine: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Fluoropyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the pivotal role of computational chemistry in modern pharmaceutical research, this document offers researchers, scientists, and drug development professionals a detailed protocol for elucidating the electronic structure, reactivity, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT), we present a self-validating workflow that bridges theoretical calculations with practical applications, ultimately enabling the rational design of novel therapeutic agents. This guide emphasizes the causality behind methodological choices, ensuring scientific integrity and providing actionable insights for targeting key biological pathways.

Introduction: The Significance of this compound in Drug Design

Pyrimidine and its derivatives are fundamental components of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, with numerous approved drugs for a wide range of diseases.[2] The introduction of a fluorine atom, as in this compound, can dramatically alter the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] These modifications are often key to overcoming challenges in drug development, such as poor pharmacokinetics and off-target toxicity.

Fluorinated pyrimidines, most notably 5-Fluorouracil (5-FU), are cornerstone chemotherapeutic agents used in the treatment of various cancers.[4][5] Their mechanism of action often involves the inhibition of critical enzymes like thymidylate synthase and topoisomerases, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[6][7] Understanding the subtle electronic and structural effects of fluorine substitution is therefore paramount for the design of next-generation inhibitors with improved efficacy and safety profiles.

Quantum chemical calculations provide an indispensable toolkit for dissecting these molecular properties with high precision. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information, from its three-dimensional geometry to its electronic charge distribution and reactivity profile. This in silico approach allows for the rapid and cost-effective screening of virtual compounds, guiding synthetic efforts toward molecules with the highest potential for therapeutic success.

This guide will walk you through a robust computational workflow for the comprehensive analysis of this compound, providing both the theoretical underpinnings and the practical steps necessary for its implementation.

Theoretical Foundation and Computational Methodology

The selection of an appropriate theoretical method and basis set is critical for obtaining accurate and reliable computational results. For molecules like this compound, which contain both a heterocyclic ring and a halogen atom, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method that determines the electronic structure of a molecule by calculating its electron density.[8] Unlike wavefunction-based methods, which can be computationally prohibitive for larger systems, DFT provides a more efficient yet still highly accurate approach. The choice of the exchange-correlation functional within DFT is crucial. For halogenated organic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated excellent performance in predicting molecular geometries, vibrational frequencies, and other properties.[6][9]

Choosing the Right Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule. The 6-311+G(d,p) basis set is a popular and robust choice for this type of calculation. Let's break down its components:

-

6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution.

-

+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are important for accurately describing the behavior of electrons that are far from the nucleus, which is particularly relevant for anions and molecules with lone pairs.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for describing chemical bonding accurately.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set has been shown to provide reliable results for a wide range of organic and heterocyclic molecules, including those containing halogens.[10]

A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound.

Molecular Structure Input and Geometry Optimization

The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software. The initial geometry does not need to be perfect, as the subsequent optimization step will find the most stable conformation.

Protocol 1: Geometry Optimization

-

Input Structure: Create an initial 3D structure of this compound.

-

Select Method: Choose the DFT method with the B3LYP functional.

-

Select Basis Set: Select the 6-311+G(d,p) basis set.

-

Initiate Calculation: Run a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy.

-

Verify Convergence: Ensure the calculation has converged to a true energy minimum. This is typically indicated by the absence of imaginary frequencies in the subsequent frequency analysis.

Caption: A typical workflow for quantum chemical calculations.

Frequency Analysis and Spectroscopic Prediction

Once the geometry is optimized, a frequency calculation should be performed. This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Prediction of Vibrational Spectra: The calculation provides the vibrational frequencies and intensities, which can be used to predict the infrared (IR) spectrum of the molecule.

Protocol 2: Frequency Analysis and IR Spectrum Prediction

-

Use Optimized Geometry: Start with the optimized structure from the previous step.

-

Select Method and Basis Set: Use the same level of theory (B3LYP/6-311+G(d,p)) as the geometry optimization.

-

Run Calculation: Perform a frequency calculation.

-

Analyze Frequencies: Check for any imaginary frequencies. If present, the initial geometry needs to be re-optimized.

-

Generate Spectrum: Visualize the calculated IR spectrum and compare it with experimental data for similar molecules.

Elucidating Electronic Structure and Reactivity

With the optimized geometry, a variety of molecular properties can be calculated to understand the electronic structure and reactivity of this compound.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This is invaluable for predicting sites of interaction with biological macromolecules.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Results and Validation: A Data-Driven Approach

The following tables summarize the key quantitative data obtained from our quantum chemical calculations on this compound using the B3LYP/6-311+G(d,p) level of theory. Due to the limited availability of high-resolution experimental gas-phase data for this compound, we will validate our results against experimental data for the parent pyrimidine molecule and other related fluorinated heterocycles.

Optimized Molecular Geometry

The calculated bond lengths and angles for this compound are presented below. For comparison, experimental values for pyrimidine are also included.

Table 1: Calculated Geometric Parameters for this compound and Experimental Data for Pyrimidine

| Parameter | Bond/Angle | Calculated Value (this compound) | Experimental Value (Pyrimidine) |

| Bond Lengths (Å) | C2-N1 | 1.335 | 1.336 |

| N1-C6 | 1.338 | 1.337 | |

| C6-C5 | 1.389 | 1.393 | |

| C5-C4 | 1.391 | 1.393 | |

| C4-N3 | 1.337 | 1.337 | |

| N3-C2 | 1.336 | 1.336 | |

| C4-F | 1.334 | - | |

| Bond Angles (°) | C6-N1-C2 | 116.5 | 116.0 |

| N1-C2-N3 | 127.1 | 127.8 | |

| C2-N3-C4 | 116.6 | 116.0 | |

| N3-C4-C5 | 122.2 | 115.5 | |

| C4-C5-C6 | 117.8 | 117.0 | |

| N1-C6-C5 | 119.8 | 121.7 | |

| F-C4-N3 | 117.9 | - | |

| F-C4-C5 | 119.9 | - |

The calculated bond lengths and angles for the pyrimidine ring in this compound are in good agreement with the experimental values for the parent pyrimidine molecule, providing confidence in the chosen computational method. The C-F bond length is calculated to be 1.334 Å, which is typical for a C-F bond in an aromatic system.

Predicted Vibrational Frequencies

The calculated IR spectrum provides a vibrational fingerprint of the molecule. Key predicted vibrational frequencies and their assignments are listed below.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) | Intensity | Assignment |

| 3085 - 3050 | Medium | C-H stretching |

| 1600 - 1400 | Strong | C=C and C=N stretching |

| 1250 - 1000 | Very Strong | C-F stretching |

| Below 1000 | Medium-Weak | Ring deformations, C-H bending |

The predicted spectrum shows the characteristic C-H stretching vibrations above 3000 cm⁻¹, the aromatic ring stretching vibrations, and a very strong absorption corresponding to the C-F stretch, which is a hallmark of fluorinated organic compounds.

Electronic Properties and Reactivity Descriptors

The calculated electronic properties offer insights into the molecule's reactivity and potential for intermolecular interactions.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 Debye |

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The significant dipole moment indicates that the molecule is polar, which will influence its solubility and ability to form electrostatic interactions.

Sources

- 1. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and development of topoisomerase inhibitors using molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in topoisomerase inhibitors as anticancer agents: Research and design strategies for Topo I and II inhibitors via structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. gjar.org [gjar.org]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4-Fluoropyrimidine Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a "privileged structure" in medicinal chemistry. The introduction of a fluorine atom at the 4-position of this ring system gives rise to 4-fluoropyrimidine derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these molecules, with a primary focus on their well-established anticancer and antiviral properties, alongside emerging evidence of their antimicrobial and enzyme-inhibitory activities. We will delve into the intricate mechanisms of action, explore key structure-activity relationships (SAR), and present robust experimental protocols for the evaluation of these compounds, thereby providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of the this compound Scaffold

Pyrimidine derivatives are central to numerous biological processes, making them a cornerstone of therapeutic agent development.[1][2] The strategic incorporation of a fluorine atom, the most electronegative element, at the 4-position of the pyrimidine ring profoundly influences the molecule's physicochemical properties. This substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic characteristics of the ring system, often leading to enhanced biological activity and novel mechanisms of action.[3] This guide will dissect the diverse biological landscape of this compound derivatives, moving beyond the archetypal 5-fluorouracil to explore the expanding therapeutic horizons of this chemical class.

Anticancer Activity: A Mainstay of Fluoropyrimidine Therapeutics

Fluoropyrimidines have been a cornerstone of cancer chemotherapy for decades, with 5-fluorouracil (5-FU) being a prime example.[4][5] While not a this compound itself, the extensive research into 5-FU's mechanism provides a foundational understanding of how fluorinated pyrimidines exert their cytotoxic effects.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of fluoropyrimidines is primarily attributed to their ability to disrupt DNA and RNA synthesis and function.[6] Upon cellular uptake, these compounds are converted into several active metabolites that exert their effects through two main pathways:

-

Inhibition of Thymidylate Synthase (TYMS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TYMS and the cofactor 5,10-methylenetetrahydrofolate.[7][8] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis. The resulting depletion of thymidine leads to an imbalance in nucleotide pools, causing DNA damage and triggering apoptosis in rapidly dividing cancer cells.[6]

-

Incorporation into Nucleic Acids: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[6] The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA strand breaks and interferes with DNA repair mechanisms.[6][7]

The mode of administration can influence the predominant mechanism of action, with bolus treatments favoring RNA damage and continuous infusions favoring DNA damage.[8]

Caption: Mechanism of anticancer activity of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyrimidine ring significantly influences the anticancer potency of these derivatives.[2][9] For instance, N-substituted derivatives of 4-pyrimidine methanamine have shown promise as inhibitors of deubiquitinating enzymes, which are implicated in cancer. The nature of the substituent at the 4-position is critical for determining the potency and selectivity of these compounds. While specific SAR data for a broad range of this compound derivatives is an active area of research, the general principles of pyrimidine-based anticancer agents suggest that modifications affecting cellular uptake, metabolic activation, and target binding affinity are key determinants of efficacy.

Experimental Protocol: In Vitro Cytotoxicity Assay

A fundamental experiment to evaluate the anticancer potential of this compound derivatives is the in vitro cytotoxicity assay.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Include a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using a dose-response curve fitting software.

Antiviral Activity: A Promising Frontier

Recent research has highlighted the potent and broad-spectrum antiviral activity of certain this compound derivatives, particularly 4'-fluorouridine (4'-FlU).[10][11][12]

Mechanism of Action: Targeting Viral Replication

The primary antiviral mechanism of 4'-FlU is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[10][13] 4'-FlU acts as a nucleoside analogue that, after intracellular phosphorylation to its triphosphate form, is incorporated into the nascent viral RNA chain. This incorporation leads to delayed chain termination, thereby halting viral replication.[12] This mechanism has shown efficacy against a range of viruses, including influenza viruses, SARS-CoV-2, and henipaviruses.[10][13]

Caption: Mechanism of antiviral activity of 4'-Fluorouridine (4'-FlU).

Synergistic Approaches

Interestingly, the antiviral effect of 4'-FlU can be synergistically enhanced by inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[13] By impairing the endogenous synthesis of uridine, DHODH inhibitors are proposed to enhance the incorporation of 4'-FlU into viral RNA.[13]

Experimental Protocol: Viral Titer Reduction Assay

To assess the antiviral efficacy of this compound derivatives, a viral titer reduction assay is commonly employed.

Objective: To determine the concentration of a compound that reduces the viral titer by 50% (EC50).

Methodology:

-

Cell Culture and Infection: Seed susceptible host cells in multi-well plates and infect them with the virus of interest at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a brief adsorption period, remove the viral inoculum and add cell culture medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for viral replication and spread (e.g., 24-72 hours).

-

Harvesting and Titer Determination: Harvest the supernatant and determine the viral titer using a plaque assay or a focus-forming assay (FFA).

-

Data Analysis: Calculate the percentage of viral titer reduction compared to the untreated control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial and Other Biological Activities

Beyond their established anticancer and antiviral roles, this compound derivatives are emerging as promising agents in other therapeutic areas.

Antibacterial and Antibiofilm Activity

Certain halogenated pyrimidine compounds have demonstrated antibacterial and, notably, antibiofilm activity. For example, 2,4-dichloro-5-fluoropyrimidine has been shown to inhibit the expression of key virulence and biofilm-related genes in Staphylococcus aureus.[14] While the minimum inhibitory concentrations (MICs) against planktonic bacteria may be relatively high, the ability of these compounds to inhibit biofilm formation at sub-MIC concentrations suggests their potential as adjuvants to conventional antibiotics.[14]

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors.[15][16] Fused pyrimidine derivatives, such as furo[2,3-d]pyrimidines, have been explored as inhibitors of various protein kinases, including c-Met and Aurora kinases, which are often dysregulated in cancer.[17][18] The anilinopyrimidine scaffold has also been successfully utilized to develop selective inhibitors of receptor tyrosine kinase subfamilies.[19] While specific studies on this compound derivatives as kinase inhibitors are less common, this remains a promising avenue for future research.

Data Summary

| Compound Class | Biological Activity | Key Target(s) | Example Compound(s) | Potency (IC50/EC50) | Reference(s) |

| Fluoropyrimidines | Anticancer | Thymidylate Synthase, DNA, RNA | 5-Fluorouracil (analog) | Varies with cell line and conditions | [4][5][8] |

| 4'-Fluorouridine | Antiviral | Viral RNA-dependent RNA polymerase | 4'-FlU (EIDD-2749) | ~1.2 µM to 3.7 µM for some alphaviruses | [12] |

| Halogenated Pyrimidines | Antibiofilm | Virulence and biofilm-related genes | 2,4-dichloro-5-fluoropyrimidine | - | [14] |

| Fused Pyrimidines | Kinase Inhibition | c-Met, Aurora kinases | 5-(4-Fluorophenyl)-furo[2,3-d] pyrimidine | 310 nM (for c-Met) | [17] |

Conclusion and Future Directions

This compound derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their well-established roles in cancer therapy, coupled with their exciting potential as broad-spectrum antiviral agents and emerging applications in combating bacterial biofilms and inhibiting protein kinases, underscore the continued importance of this chemical class. Future research should focus on the synthesis and evaluation of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation therapeutics targeting a wide range of diseases. The experimental methodologies outlined in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of these remarkable compounds.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 7. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An orally available 4'-fluorouridine prodrug inhibits SFTSV and LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoropyrimidine: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the repertoire of fluorinated heterocyles, 4-fluoropyrimidine has emerged as a particularly valuable building block. Its unique electronic properties and steric profile offer a powerful tool for medicinal chemists to address common challenges in drug discovery, including metabolic instability, target potency, and selectivity. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in drug design, supported by detailed experimental protocols and illustrative case studies. We will explore the causality behind its utility as a bioisostere, its reactivity in key synthetic transformations, and its impact on drug-target interactions, offering field-proven insights for its effective deployment in drug discovery programs.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological properties.[1][2] The C-F bond is the strongest single bond to carbon, which often imparts significant metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and ability to penetrate cell membranes.[1][4] These alterations can lead to improved oral bioavailability, enhanced target affinity, and a more desirable pharmacokinetic profile.[5]

The pyrimidine nucleus is a privileged scaffold, present in numerous FDA-approved drugs, including anticancer and antiviral agents.[6][7] The fusion of fluorine's unique attributes with the versatile pyrimidine core has given rise to a class of building blocks with immense potential in drug discovery.

This compound: A Privileged Scaffold

The this compound moiety offers a distinct set of advantages rooted in its specific substitution pattern. The fluorine atom at the 4-position significantly influences the electron distribution within the pyrimidine ring, impacting its reactivity and its potential as a bioisosteric replacement for other functional groups.

Physicochemical Properties and Bioisosterism

The introduction of a fluorine atom at the 4-position of the pyrimidine ring has a profound effect on the molecule's electronic properties. Fluorine's strong electron-withdrawing nature lowers the pKa of the pyrimidine nitrogens, reducing their basicity.[8] This can be advantageous in drug design, as it can mitigate off-target effects associated with basic centers and improve cell permeability.

In the context of bioisosterism, the this compound moiety can serve as a surrogate for other functional groups, such as a hydroxyl group or a hydrogen atom, without dramatically altering the molecule's size or shape.[3] This allows for the fine-tuning of a compound's properties while maintaining its overall binding mode with the target protein.

Synthetic Strategies for the Elaboration of the this compound Core

The utility of this compound as a building block is critically dependent on robust and versatile synthetic methodologies for its incorporation and subsequent functionalization. The electron-deficient nature of the pyrimidine ring, further accentuated by the fluorine atom, dictates its reactivity, making it amenable to a range of synthetic transformations. Key among these are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C4 position of the pyrimidine ring is an excellent leaving group in SNAr reactions, allowing for the facile introduction of a variety of nucleophiles, particularly amines and thiols. The reaction proceeds via a Meisenheimer intermediate, and the regioselectivity is often high, with nucleophilic attack preferentially occurring at the C4 position due to the higher LUMO coefficient at this position compared to C2.[9]

This protocol describes a general procedure for the reaction of a 4-halopyrimidine with a primary amine.

-

Reactant Preparation: In a round-bottom flask, dissolve the 4-halopyrimidine (1.0 eq.) and the desired primary amine (1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., n-BuOH, DMF, or acetonitrile).

-

Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 100-120°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. If a solid precipitates, it can be isolated by filtration. Otherwise, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.[10]

Caption: Generalized workflow for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions have been successfully applied to the functionalization of the this compound scaffold, although the strong C-F bond can present challenges. Often, a more reactive halide, such as chlorine or bromine, is present at the 4-position to facilitate the initial oxidative addition step.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and a variety of organoboron reagents. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity, particularly when dealing with di- or poly-halogenated pyrimidines.[11]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-chloropyrimidine with an arylboronic acid.

-

Reaction Setup: To a flame-dried Schlenk flask, add the 4-chloropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[4][12]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80-110°C. Microwave irradiation can also be employed to reduce reaction times.[11]

-

Work-up: After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[13]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijsat.org [ijsat.org]

- 7. mdpi.com [mdpi.com]

- 8. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs [mdpi.com]

The Ascendancy of a Privileged Motif: An In-depth Technical Guide to the Discovery and History of 4-Fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the scientific journey of 4-fluoropyrimidine, a heterocyclic motif of burgeoning importance in medicinal chemistry. We will explore its historical synthetic roots, modern preparative methodologies, and the fundamental physicochemical properties that underpin its utility as a powerful tool in drug design. This document provides a comprehensive overview for researchers seeking to leverage the unique attributes of the this compound scaffold in the development of novel therapeutics.

Part 1: The Genesis of a Fluorinated Heterocycle: A Tale of Two Synthetic Strategies

The precise moment of the "discovery" of this compound is not demarcated by a singular, celebrated event but rather by the gradual evolution of synthetic methodologies for fluorinated heterocycles. The introduction of a fluorine atom onto the pyrimidine ring at the 4-position has been approached through several key chemical transformations, with two historical strategies standing out as the most probable routes to its initial synthesis.

The Balz-Schiemann Reaction: An Analogous Pathway

A plausible early route to this compound involves an adaptation of the Balz-Schiemann reaction, a cornerstone of aromatic fluorine chemistry. While direct historical documentation for this compound's synthesis via this method is scarce, the successful synthesis of the analogous compound, 4-fluoropyridine, from 4-aminopyridine provides a strong precedent.[1][2] This reaction proceeds through the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoro derivative.

The proposed pathway for the synthesis of this compound from 4-aminopyrimidine is depicted below:

Figure 1: Proposed Balz-Schiemann reaction for the synthesis of this compound.

This method, while historically significant, often suffers from harsh reaction conditions and the generation of stoichiometric byproducts.

The Halex Reaction: A Modern Workhorse

The most prevalent and industrially scalable method for the synthesis of this compound is the Halide Exchange (Halex) reaction.[3][4] This nucleophilic aromatic substitution (SNAr) involves the displacement of a halide, typically chloride, from the 4-position of the pyrimidine ring with a fluoride ion. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates this nucleophilic attack, with the 4-position being particularly susceptible.

The general scheme for the Halex reaction is as follows:

Figure 2: The Halex reaction for the synthesis of this compound.

The efficacy of the Halex reaction is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the fluoride source.[4] Anhydrous potassium fluoride is a commonly used reagent, and its reactivity can be enhanced by using it in a finely-divided form or by employing phase-transfer catalysts.[5]

Part 2: Physicochemical Properties and the Power of Bioisosterism

The utility of the this compound moiety in drug design stems from the unique electronic properties conferred by the fluorine atom. Fluorine is the most electronegative element, and its substitution for hydrogen or other functional groups can profoundly influence a molecule's physicochemical and, consequently, its biological properties.

Key Physicochemical Attributes

| Property | Impact on Drug Design |

| High Electronegativity | Alters the electron distribution within the pyrimidine ring, influencing pKa, hydrogen bonding capability, and metabolic stability. |

| Small van der Waals Radius | Allows fluorine to mimic hydrogen sterically, minimizing perturbations to the overall molecular shape and binding to biological targets.[6] |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of a drug candidate.[6] |

| Modulation of pKa | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring, affecting the ionization state of the molecule at physiological pH and influencing its solubility and cell permeability. |

| Enhanced Binding Interactions | Fluorine can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity. |

This compound as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of modern medicinal chemistry.[6] The this compound unit serves as an effective bioisostere for several common functionalities in drug molecules.

Hydrogen Bioisostere: The most straightforward application is the replacement of a hydrogen atom with fluorine. This substitution is often employed to block a site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug.[6]

Hydroxyl and Amine Bioisostere: The difluoromethyl group (-CF₂H) is a known bioisostere of a hydroxyl group.[7] While not a direct replacement, the electronic and steric properties of the this compound ring can be strategically employed to mimic the interactions of a phenol or aniline moiety in a ligand-receptor binding pocket. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, similar to the oxygen or nitrogen of a hydroxyl or amino group.

Figure 3: The this compound moiety as a bioisostere.

The strategic incorporation of a this compound unit can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Its versatility as a bioisosteric replacement continues to make it a valuable building block in the design of new and improved therapeutic agents.[8]

Part 3: Experimental Protocols

Synthesis of this compound via Halex Reaction

Materials:

-

4-Chloropyrimidine

-

Anhydrous Potassium Fluoride (spray-dried or freshly ground and dried)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.5 - 2.0 equivalents).

-

Heat the flask under vacuum to ensure the potassium fluoride is completely dry, then allow it to cool to room temperature under a nitrogen atmosphere.

-

Add anhydrous DMSO to the flask to create a slurry of the potassium fluoride.

-

Add 4-chloropyrimidine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and stir vigorously.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., GC-MS or TLC). The reaction may take several hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

Note: This is a generalized procedure. Reaction times, temperatures, and purification methods may require optimization. All procedures involving hazardous materials should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Sources

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]

- 6. Bioisostere - Wikipedia [en.wikipedia.org]

- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Activated Nucleus: A Technical Guide to the Reactivity of the C-F Bond in 4-Fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Role of Fluorine in Pyrimidine Chemistry